The compound can be classified as an organic heterocyclic compound, specifically a chloropyridazine derivative. Its molecular formula is C11H15ClN4·HCl, indicating the presence of chlorine, nitrogen, and hydrogen atoms. The presence of the hydrochloride salt form suggests enhanced solubility and stability in aqueous environments, making it suitable for pharmaceutical applications.
The synthesis of N1-(6-chloropyridazin-3-yl)cyclohexane-1,2-diamine hydrochloride can be achieved through several methods:
The molecular structure of N1-(6-chloropyridazin-3-yl)cyclohexane-1,2-diamine hydrochloride features:
ClC1=NN=C(C=C1)N(CC2CCCCC2)N (denotes the arrangement of atoms within the molecule).This structure allows for potential interactions with biological targets, making it a candidate for further pharmacological studies.
N1-(6-chloropyridazin-3-yl)cyclohexane-1,2-diamine hydrochloride can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N1-(6-chloropyridazin-3-yl)cyclohexane-1,2-diamine hydrochloride is not fully elucidated but is thought to involve:
The physical and chemical properties of N1-(6-chloropyridazin-3-yl)cyclohexane-1,2-diamine hydrochloride include:
The stability of this compound is influenced by factors such as pH and temperature; it is generally stable under neutral conditions but may degrade under extreme pH levels or high temperatures.
N1-(6-chloropyridazin-3-yl)cyclohexane-1,2-diamine hydrochloride has several scientific applications:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: